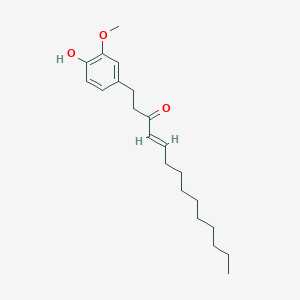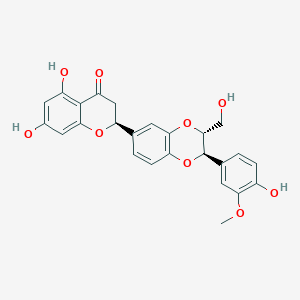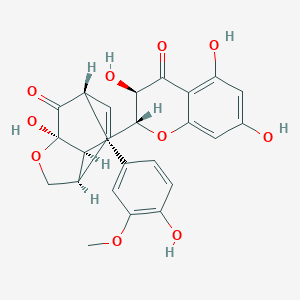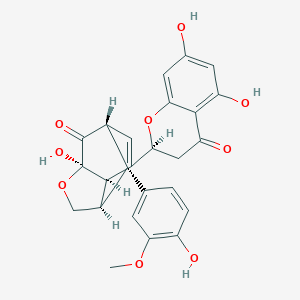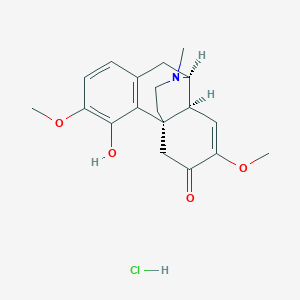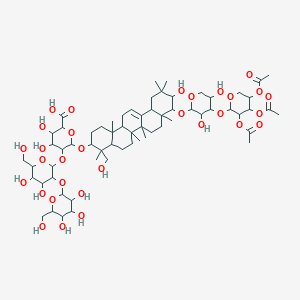
Soyasaponin Aa
Übersicht
Beschreibung
Soyasaponin Aa is a triterpenoid glycoside found in soybeans (Glycine max)This compound has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycosylation reactions and triterpenoid biosynthesis.
Medicine: Studied for its anti-inflammatory, anti-carcinogenic, and cardio-protective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
Target of Action
Soyasaponin Aa primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . It also interacts with PPARγ and C/EBPα± in 3T3-L1 adipocytes . These targets play crucial roles in inflammation and adipocyte differentiation.
Mode of Action
This compound reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . In adipocytes, it inhibits differentiation and expression of various adipogenic marker genes by downregulating the adipogenesis-related transcription factors PPARγ and C/EBPα± .
Biochemical Pathways
This compound affects the TLR4/MyD88 signaling pathway . It decreases the mRNA levels of TNFα, IL-6, IL-1β, COX-2, and iNOS, and the protein levels of MD-2, TLR4, MyD88, TIRAP, p-IRAK-4, p-IRAK-1, and TRAF6 . In the adipogenesis pathway, it downregulates PPARγ and C/EBPα± .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the levels of TNFα, IL-6, and NO in serum, and a decrease in the mRNA levels of TNFα, IL-6, IL-1β, COX-2, and iNOS . It also suppresses adipocyte differentiation .
Action Environment
Environmental factors such as watering, temperature, and light can affect the production of beneficial components in soybean, including this compound . The accumulation patterns of this compound can vary under different abiotic stress conditions .
Biochemische Analyse
Biochemical Properties
Soyasaponin Aa interacts with various enzymes and proteins in biochemical reactions. It has been demonstrated that the UGT73F4 gene could be responsible for the biosynthesis of this compound . The accumulation patterns of this compound were found to be different in various soybean cultivars, and its contents were also altered under several abiotic stress conditions .
Cellular Effects
This compound has been reported to possess specific bioactive properties, such as in vitro anti-cancer properties by modulating the cell cycle and inducing apoptosis . It has also been shown to have a dose-dependent cellular antioxidant activity at concentrations ranging between 25 and 400 μg/mL in 24 hours .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that this compound exerts its effects at the molecular level by downregulating PPARγ in 3T3-L1 adipocytes . This could potentially lead to anti-obesity effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been reported that this compound reduces inflammation in a dose-dependent manner in lipopolysaccharide (LPS)-challenged inflamed male ICR mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that the UGT73F4 gene could be responsible for the biosynthesis of this compound
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve the MATE (Multidrug and toxic compound extrusion) transporter family. Specifically, GmMATE100 has been identified as the first soyasaponin transporter responsible for the transport of this compound from the cytoplasm to the vacuole .
Subcellular Localization
This compound is localized to the vacuolar membrane in both plant and yeast cells This subcellular localization could potentially affect its activity or function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Aa in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The synthetic route typically involves the hydroxylation of soyasapogenol A, followed by glycosylation to form this compound.
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from soybean seeds. The extraction process involves grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Soyasaponin Aa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Glycosylation: Additional glycosylation reactions can modify the sugar moieties attached to the aglycone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Hydrochloric acid or specific glycosidases are used for hydrolysis reactions.
Glycosylation: Glycosyltransferases are employed for glycosylation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Soyasapogenol A and various sugar moieties.
Glycosylation: Modified this compound with additional sugar units.
Vergleich Mit ähnlichen Verbindungen
Soyasaponin Aa is part of a larger family of soyasaponins, which include:
Soyasaponin Ab: Similar to this compound but with different sugar moieties.
Soyasaponin Bb: Another triterpenoid glycoside with distinct biological activities.
Soyasaponin Ba: Differentiated by its glycosylation pattern.
Uniqueness of this compound:
Specific Biological Activities: this compound has unique anti-inflammatory and cardio-protective properties that are not as pronounced in other soyasaponins.
Distinct Glycosylation Pattern: The specific arrangement of sugar moieties in this compound contributes to its unique biological effects.
Eigenschaften
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGJRGWLUHSDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylsoyasaponin A4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117230-33-8 | |
| Record name | Acetylsoyasaponin A4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 - 258 °C | |
| Record name | Acetylsoyasaponin A4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the mechanism of action of Soyasaponin Aa in inhibiting adipocyte differentiation?
A1: this compound exerts its anti-obesity effects by inhibiting the differentiation of preadipocytes into mature adipocytes. Research suggests that this compound achieves this by downregulating the expression of key adipogenic transcription factors, particularly Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) []. These transcription factors play a crucial role in the differentiation process, and their suppression by this compound leads to reduced lipid accumulation and expression of adipogenic marker genes like adiponectin, adipocyte fatty acid-binding protein 2, and fatty acid synthase [].
Q2: How does the structure of this compound compare to Soyasaponin Ab, and what impact does this have on their biological activity?
A2: Both Soyasaponins Aa and Ab belong to group A soyasaponins, characterized by an oligosaccharide structure at the 22-hydroxyl position. This structural feature distinguishes them from group B soyasaponins (Ba, Bb, Bb', Bc, and Bd) []. While both Aa and Ab demonstrate anti-adipogenic activity, group B soyasaponins exhibit significantly stronger inhibitory effects against bacterial neuraminidase. Molecular docking studies suggest that the extra oligosaccharide scaffold in group A soyasaponins, including this compound, hinders their entry into the neuraminidase binding pocket, explaining their reduced inhibitory activity compared to group B counterparts [].
Q3: Are there any analytical methods available to quantify this compound in food products?
A3: Yes, researchers have developed a new extraction method coupled with hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for identifying and quantifying soyasaponins, including this compound, in soybean-based yogurt alternatives []. This method requires adjusting the pH of the yogurt alternative to optimize Soyasaponin solubility before extraction. The method boasts good linearity, precision, and limits of detection and quantification, allowing for accurate determination of this compound levels in food products [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





